5-Bromo-2-methylbenzaldehyde chemical properties
5-Bromo-2-methylbenzaldehyde chemical properties
An In-Depth Technical Guide to 5-Bromo-2-methylbenzaldehyde: Properties, Synthesis, and Applications
Introduction
5-Bromo-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial and versatile building block in modern organic synthesis. Its structure, featuring a strategically positioned bromine atom, a reactive aldehyde group, and a methyl substituent on a benzene ring, offers chemists a powerful tool for constructing complex molecular architectures. This bifunctionality allows for selective and sequential transformations, making it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthetic routes, characteristic reactivity, and key applications, with a focus on practical insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental properties of 5-Bromo-2-methylbenzaldehyde are summarized below. A thorough understanding of these characteristics is the first step in its effective application in any synthetic endeavor.
Table 1: Physicochemical Properties of 5-Bromo-2-methylbenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 90050-59-2 | [1] |
| Molecular Formula | C₈H₇BrO | [1][2] |
| Molecular Weight | 199.04 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/lump | |
| Melting Point | 45.0 to 49.0 °C | |
| Purity | >95.0% (GC) | |
| SMILES | CC1=C(C=C(C=C1)Br)C=O | [1] |
| InChIKey | YILPAIKZHXATHY-UHFFFAOYSA-N | [1][3] |
Spectroscopic Characterization
While specific experimental spectra are proprietary to manufacturers, the expected spectroscopic data can be predicted based on the molecule's structure. These predictions are essential for reaction monitoring and product confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a singlet for the aldehyde proton (-CHO) at approximately 9.8-10.1 ppm. The methyl group (-CH₃) protons would appear as a singlet around 2.4-2.6 ppm. The three aromatic protons would present as a complex splitting pattern in the 7.2-7.8 ppm region, consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the 190-195 ppm range. The aromatic carbons would appear between 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic signal. The methyl carbon would be observed upfield, around 20-25 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching band from the aldehyde group, typically appearing around 1690-1710 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic ring and methyl group (around 2900-3100 cm⁻¹) and the C-Br stretching vibration at lower frequencies (typically 500-650 cm⁻¹).
Synthesis of 5-Bromo-2-methylbenzaldehyde
The most direct and common method for synthesizing 5-Bromo-2-methylbenzaldehyde is through the electrophilic aromatic substitution (bromination) of 2-methylbenzaldehyde. The ortho-methyl group and the meta-directing aldehyde group guide the incoming bromine atom to the position para to the methyl group and meta to the aldehyde, resulting in the desired product.
Caption: Synthetic workflow for 5-Bromo-2-methylbenzaldehyde.
Experimental Protocol: Bromination of 2-Methylbenzaldehyde
Causality: This protocol utilizes a Lewis acid catalyst (FeBr₃) to polarize the bromine molecule, making it a more potent electrophile (Br⁺) capable of attacking the electron-rich aromatic ring of 2-methylbenzaldehyde. The reaction is performed in a non-polar solvent and at a controlled temperature to minimize side reactions.
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas byproduct).
-
Reagents: Charge the flask with 2-methylbenzaldehyde (1.0 eq) and a suitable solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).
-
Addition: Dissolve bromine (1.05 eq) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at 0-5 °C. The rate of addition should be controlled to maintain the temperature and manage the evolution of HBr gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain pure 5-Bromo-2-methylbenzaldehyde.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-2-methylbenzaldehyde lies in the distinct reactivity of its two functional handles: the aldehyde and the aryl bromide. This allows for a wide range of transformations, which can be performed selectively or sequentially.
A. Reactions Involving the Aldehyde Group
The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophiles.
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[4][5] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[6][7]
Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a betaine intermediate that collapses into a four-membered oxaphosphetane ring.[8] This ring then fragments to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, making the reaction irreversible.[8]
Caption: Mechanism of the Wittig olefination reaction.
Protocol: Synthesis of 5-Bromo-2-methyl-styrene Derivative
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, inert-atmosphere flask at 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise. Stir the resulting bright yellow-orange ylide solution for 1 hour at this temperature.[6]
-
Reaction: Dissolve 5-Bromo-2-methylbenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-3 hours or until completion as monitored by TLC.
-
Quench & Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the alkene product.[9]
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup.[10][11]
Causality: The highly polarized carbon-magnesium bond makes the carbon atom strongly nucleophilic, enabling it to attack the carbonyl carbon.[12][13] The initial product is a magnesium alkoxide, which is protonated during the acidic workup to yield the final alcohol.[12]
Protocol: Synthesis of (5-Bromo-2-methylphenyl)(phenyl)methanol
-
Setup: In a flame-dried, inert-atmosphere flask, place magnesium turnings (1.2 eq).
-
Grignard Formation: Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated with a small crystal of iodine or gentle heating. Maintain a gentle reflux until the magnesium is consumed.
-
Addition: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of 5-Bromo-2-methylbenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: After the addition, stir the mixture at room temperature for 1-2 hours.
-
Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl or cold 1M HCl.
-
Isolation: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify via column chromatography or recrystallization.[12]
B. Reactions Involving the Aryl Bromide
The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
The Suzuki coupling is a highly robust and widely used reaction to form biaryl compounds by coupling an aryl halide with an organoboron species, such as a boronic acid.[14][15]
Causality: The reaction proceeds via a catalytic cycle involving a palladium catalyst.[16] The cycle consists of three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond; (2) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination , which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[15][17]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a 5-Aryl-2-methylbenzaldehyde
-
Setup: To a flask, add 5-Bromo-2-methylbenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[14][18]
-
Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.[17] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reaction: Heat the mixture under an inert atmosphere at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-18 hours).[17]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the target biaryl compound.[17]
Applications in Drug Discovery
The structural motif derived from 5-Bromo-2-methylbenzaldehyde is found in various biologically active molecules. Its ability to serve as a scaffold for building biaryl structures or introducing complex side chains makes it invaluable in medicinal chemistry. For instance, similar bromobenzaldehyde cores are used in the synthesis of inhibitors for enzymes like phosphodiesterase 4 (PDE4), which are targets for anti-inflammatory drugs, and in the development of novel anticancer agents.[19][20] The versatility of this intermediate allows for the creation of diverse compound libraries for high-throughput screening in the search for new therapeutic leads.[21]
Safety and Handling
5-Bromo-2-methylbenzaldehyde requires careful handling due to its potential hazards.
-
GHS Hazard Classification:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[22][23] Avoid breathing dust and prevent contact with skin and eyes.[22]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22][23]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[22]
Conclusion
5-Bromo-2-methylbenzaldehyde is a high-value synthetic intermediate with a rich and versatile chemical profile. The orthogonal reactivity of its aldehyde and aryl bromide functionalities provides chemists with a reliable and strategic platform for molecular construction. From the formation of alkenes and alcohols to the synthesis of complex biaryl systems, its applications are central to advancing projects in drug discovery, agrochemicals, and materials science. A solid understanding of its properties, synthetic pathways, and reaction protocols is essential for leveraging its full potential in the laboratory.
References
-
PubChem. (n.d.). 5-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. [Link]
-
ChemSupply Australia. (n.d.). 5-Bromo-2-methylbenzaldehyde >95.0%. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]
-
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
-
Columbia University. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
University of Toronto. (n.d.). Solvent Free Wittig Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE from 1-BROMO-3-CHLOROPROPANE and ALLYLMAGNESIUM BROMIDE. [Link]
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Pharmaffiliates. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. [Link]
Sources
- 1. 5-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10420289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-2-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 23. fishersci.com [fishersci.com]
